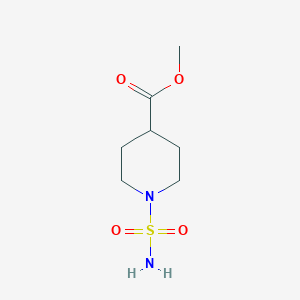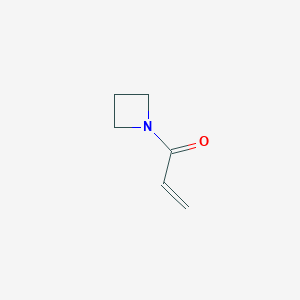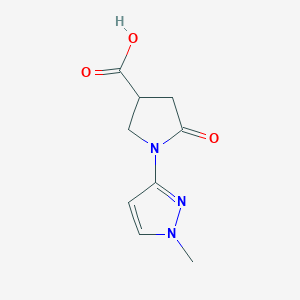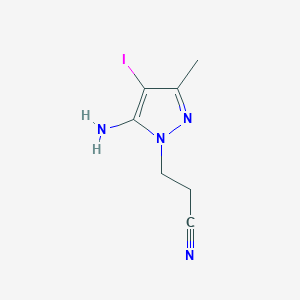
methyl 1-sulfamoylpiperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-sulfamoylpiperidine-4-carboxylate (MSPC) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of piperidine, a cyclic amine, and is composed of a methyl sulfonyl group, a piperidine ring, and a carboxylate group. MSPC has been used in a variety of biochemical and physiological research studies, as well as in laboratory experiments.
Applications De Recherche Scientifique
Methyl 1-sulfamoylpiperidine-4-carboxylate has been used in a variety of scientific research applications. It has been used in studies to investigate the effects of various drugs on the central nervous system, as well as to study the pharmacokinetics and pharmacodynamics of various drugs. It has also been used in studies to investigate the effects of various drugs on the cardiovascular system, as well as to study the metabolism of various drugs.
Mécanisme D'action
Methyl 1-sulfamoylpiperidine-4-carboxylate has been found to act as an agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. It has also been found to act as a partial agonist at the D2 receptor. In addition, methyl 1-sulfamoylpiperidine-4-carboxylate has been found to act as an antagonist at the α1-adrenergic receptor and as an agonist at the β-adrenergic receptor.
Biochemical and Physiological Effects
methyl 1-sulfamoylpiperidine-4-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the release of serotonin, norepinephrine, and dopamine. In addition, methyl 1-sulfamoylpiperidine-4-carboxylate has been found to have neuroprotective effects, as well as anti-inflammatory and anti-oxidative effects.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-sulfamoylpiperidine-4-carboxylate has several advantages for laboratory experiments. It is a relatively stable compound, and it is well-tolerated by cells and tissues. In addition, it is relatively inexpensive and is readily available. However, methyl 1-sulfamoylpiperidine-4-carboxylate also has some limitations. For example, it is not suitable for use in vivo experiments, as it is rapidly metabolized by the liver.
Orientations Futures
There are several potential future directions for methyl 1-sulfamoylpiperidine-4-carboxylate research. It could be used to further investigate its effects on the central nervous system and the cardiovascular system. In addition, it could be used to study the effects of various drugs on the endocrine system. Furthermore, it could be used to study the effects of various drugs on the immune system, as well as to study the metabolism of various drugs. Finally, it could be used to study the effects of methyl 1-sulfamoylpiperidine-4-carboxylate on various diseases, such as cancer, diabetes, and Alzheimer’s disease.
Méthodes De Synthèse
Methyl 1-sulfamoylpiperidine-4-carboxylate is synthesized via a two-step process. In the first step, piperidine is reacted with a sulfonyl chloride group in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the methyl sulfonyl piperidine. In the second step, the methyl sulfonyl piperidine is reacted with a carboxylic acid, such as acetic acid, to form methyl 1-sulfamoylpiperidine-4-carboxylate.
Propriétés
IUPAC Name |
methyl 1-sulfamoylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S/c1-13-7(10)6-2-4-9(5-3-6)14(8,11)12/h6H,2-5H2,1H3,(H2,8,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJMPDNQCNOVOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-sulfamoylpiperidine-4-carboxylate | |
CAS RN |
949444-70-6 |
Source


|
| Record name | methyl 1-sulfamoylpiperidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B6143930.png)

![3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B6143949.png)






